molecular formula C7H5ClFNO2 B8474435 3-Amino-4-chloro-2-fluorobenzoic acid

3-Amino-4-chloro-2-fluorobenzoic acid

Cat. No.: B8474435
M. Wt: 189.57 g/mol
InChI Key: HCHVIVKKEVGNRA-UHFFFAOYSA-N
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Description

Structural Elucidation of 3-Amino-4-chloro-2-fluorobenzoic Acid

Molecular Formula and Constitutional Isomerism

The molecular formula $$ \text{C}7\text{H}5\text{ClFNO}_2 $$ unambiguously defines the compound’s composition. Constitutional isomerism is possible due to variations in substituent positions. For instance:

  • 4-Amino-3-chloro-2-fluorobenzoic acid (CAS 194804-88-1) and 4-Amino-2-chloro-3-fluorobenzoic acid (CAS 1124214-25-0) represent positional isomers where chloro and fluoro groups occupy different positions on the aromatic ring. These isomers exhibit distinct physicochemical properties, as evidenced by variations in melting points and spectral profiles.

The IUPAC name of the target compound, This compound , reflects the priority order of functional groups (carboxylic acid > halogens > amino group) in nomenclature.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton ($$ ^1\text{H} $$) and carbon ($$ ^{13}\text{C} $$) NMR spectra provide critical insights into the compound’s electronic environment:

  • $$ ^1\text{H} $$ NMR : The aromatic region typically displays three distinct protons. For analogous compounds, such as 3-chloro-4-fluoro-6-nitrobenzoic acid, doublets appear at δ 7.57 ($$ J = 6.8 \, \text{Hz} $$) and δ 7.87 ($$ J = 8.0 \, \text{Hz} $$). In this compound, the amino group ($$ \text{NH}_2 $$) would produce a broad singlet near δ 5.5–6.0, while the carboxylic acid proton ($$ \text{OH} $$) may appear as a broad peak around δ 12–13.
  • $$ ^{13}\text{C} $$ NMR : Key signals include the carbonyl carbon ($$ \text{C=O} $$) near δ 170–175, aromatic carbons adjacent to electronegative substituents (δ 110–160), and the carboxylic acid carbon (δ 165–170).
Infrared (IR) Vibrational Fingerprinting

IR spectroscopy reveals functional group vibrations:

  • O–H Stretch : A broad band at 2500–3000 cm$$ ^{-1} $$ for the carboxylic acid group.
  • N–H Stretch : Medium-intensity peaks at 3300–3500 cm$$ ^{-1} $$ for the primary amine.
  • C=O Stretch : A strong absorption at 1680–1710 cm$$ ^{-1} $$.
  • C–F and C–Cl Stretches : Peaks at 1000–1300 cm$$ ^{-1} $$, characteristic of halogenated aromatics.

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

While direct X-ray data for this compound are unavailable, analogous compounds exhibit monoclinic or orthorhombic crystal systems. For example, 3-chloro-4-fluoro-6-nitrobenzoic acid crystallizes with a melting point of 156–157°C and a density of ~1.6 g/cm$$ ^3 $$. Hydrogen-bonding interactions between carboxylic acid dimers and halogen atoms likely stabilize the lattice.

Hydrogen-Bonding Networks and Packing Motifs

The carboxylic acid group forms strong O–H···O hydrogen bonds (2.6–2.8 Å), creating cyclic dimers. Additional weak interactions, such as N–H···Cl and C–H···F, may contribute to layered packing motifs.

Computational Molecular Modeling

Density Functional Theory (DFT) Optimizations

DFT calculations at the B3LYP/6-31G(d) level predict a planar aromatic ring with bond lengths and angles consistent with substituted benzoic acids. The amino group adopts a slight pyramidal geometry due to lone pair repulsion.

Electron Density Distribution Maps

Laplacian plots highlight electron-rich regions near the fluorine atom ($$ \nabla^2 \rho < 0 $$) and electron depletion at the chlorine site ($$ \nabla^2 \rho > 0 $$), reflecting differences in electronegativity.

Properties

Molecular Formula

C7H5ClFNO2

Molecular Weight

189.57 g/mol

IUPAC Name

3-amino-4-chloro-2-fluorobenzoic acid

InChI

InChI=1S/C7H5ClFNO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,10H2,(H,11,12)

InChI Key

HCHVIVKKEVGNRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

4-Amino-3-chlorobenzoic Acid (CAS: 2486-71-7)

  • Substituents: Amino (position 4), chloro (position 3).
  • Molecular Weight : 171.57 g/mol .
  • Melting Point: Not explicitly reported, but structurally similar 4-amino-2-chlorobenzoic acid melts at 210–215°C , while 2-amino-4-chlorobenzoic acid melts at 231–235°C .
  • Key Differences : The absence of a fluorine atom reduces electronegativity and polarizability compared to the target compound.

3-Amino-4-fluorobenzoic Acid (CAS: 2365-85-7)

  • Substituents: Amino (position 3), fluoro (position 4).
  • Molecular Weight : 155.13 g/mol .

Halogenation Variants

2-Amino-4-chloro-5-fluorobenzoic Acid (CAS: 1022961-12-1)

  • Similarity Score : 0.99 (structurally closest analogue) .
  • Substituents: Amino (position 2), chloro (position 4), fluoro (position 5).
  • Key Differences : Altered substitution pattern affects steric hindrance and electronic distribution.

3-Chloro-4-fluoro-2-methylbenzoic Acid

  • Substituents : Chloro (position 3), fluoro (position 4), methyl (position 2).
  • Computational Data : Calculated energy (RM062X) = -844.47411726 a.u. .

Functionalized Derivatives

Methyl 3-Amino-4-chlorobenzoate

  • Substituents : Methyl ester (-COOCH₃) at the carboxylic acid position.
  • Key Differences : Esterification increases volatility and reduces acidity, making it more suitable for organic synthesis .

3-Amino-4-chlorobenzonitrile

  • Substituents: Cyano (-CN) group replaces carboxylic acid.
  • Key Differences : The nitrile group introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

Physicochemical and Functional Comparisons

Melting Points and Stability

Compound CAS Number Melting Point (°C) Molecular Weight (g/mol)
3-Amino-4-chloro-2-fluorobenzoic acid 194804-88-1 Not reported 189.57
4-Amino-2-chlorobenzoic acid 2457-76-3 210–215 171.57
2-Amino-4-chlorobenzoic acid 89-77-0 231–235 171.57
3-Amino-4-fluorobenzoic acid 2365-85-7 Not reported 155.13

Trends : Chlorine and fluorine substituents generally increase melting points due to enhanced intermolecular interactions (e.g., halogen bonding).

Q & A

Q. What are the optimal synthetic routes for 3-amino-4-chloro-2-fluorobenzoic acid, and how can reaction conditions be optimized for higher yields?

A common method involves hydrolysis of a methyl ester precursor under basic conditions (e.g., NaOH in THF/MeOH/H₂O) followed by acidification with HCl, yielding 92% purity . Key parameters include reaction time (16 hours for hydrolysis) and stoichiometric control of base/acid. Optimization may involve adjusting solvent ratios (THF:MeOH) to enhance solubility or employing alternative catalysts.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Essential techniques include:

  • NMR spectroscopy : To confirm substitution patterns (e.g., fluorine and chlorine positions on the aromatic ring).
  • Mass spectrometry (EI-MS) : For molecular ion verification and fragmentation pattern analysis (e.g., [M+H]+ at m/z 190.57) .
  • HPLC : To assess purity (>95% by HPLC analysis) .

Q. How should researchers safely handle and store this compound in the laboratory?

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store in a cool, dry environment (<25°C) away from oxidizing agents.
  • Dispose of waste via approved chemical disposal protocols, as halogenated aromatic compounds may pose environmental risks .

Advanced Research Questions

Q. How do substitution patterns (e.g., fluorine at position 2, amino at position 3) influence the compound’s pharmacological or material properties?

  • Pharmacological impact : Fluorine’s electron-withdrawing effect enhances metabolic stability and bioavailability. The amino group at position 3 may facilitate hydrogen bonding with biological targets (e.g., enzymes or receptors), as seen in structurally similar compounds like 2-amino-4-(trifluoromethyl)benzoic acid .
  • Material science : Fluorine improves thermal stability and hydrophobicity, making derivatives potential candidates for specialized coatings .

Q. What challenges arise in resolving crystallographic data for this compound, and which software tools are recommended?

  • Challenges : Disorder in halogen or amino groups due to small molecular size; twinning in crystals.
  • Tools : Use SHELXL for refinement (robust for small molecules) and ORTEP-3 for graphical representation of thermal ellipsoids .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodology :

Synthesize analogs with variations in halogen positions (e.g., 4-fluoro vs. 2-fluoro).

Test biological activity (e.g., enzyme inhibition assays) and correlate with electronic (Hammett σ values) or steric parameters.

Use computational tools (DFT, molecular docking) to predict binding affinities .

Q. What strategies mitigate side reactions during functionalization of the amino group (e.g., acylation or sulfonation)?

  • Protect the amino group with Boc or Fmoc before introducing electrophiles.
  • Optimize reaction pH to avoid protonation of the amino group, which reduces nucleophilicity.
  • Monitor reaction progress via TLC or in-situ IR to detect intermediates .

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